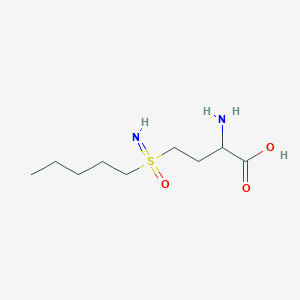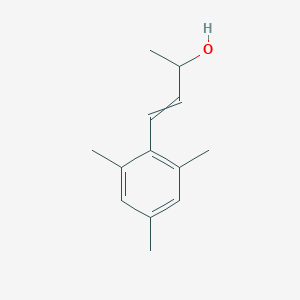
4-(2,4,6-Trimethylphenyl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,6-Trimethylphenyl)but-3-en-2-ol is an organic compound with the molecular formula C13H18O It is characterized by the presence of a phenyl group substituted with three methyl groups at positions 2, 4, and 6, attached to a butenol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an appropriate reagent to form the butenol chain. One common method is the aldol condensation reaction, where 2,4,6-trimethylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the intermediate product, which is then reduced to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and simplify the purification process.
化学反応の分析
Types of Reactions
4-(2,4,6-Trimethylphenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(2,4,6-Trimethylphenyl)but-3-en-2-one.
Reduction: Formation of 4-(2,4,6-Trimethylphenyl)butan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-(2,4,6-Trimethylphenyl)but-3-en-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2,3,6-Trimethylphenyl)but-3-en-2-one
- 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
- 4-Phenyl-3-buten-2-one
Uniqueness
4-(2,4,6-Trimethylphenyl)but-3-en-2-ol is unique due to the specific arrangement of methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
特性
CAS番号 |
84473-23-4 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-(2,4,6-trimethylphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-8,12,14H,1-4H3 |
InChIキー |
ZJFCIKGDWHASJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C=CC(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
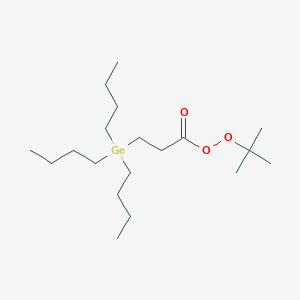



![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
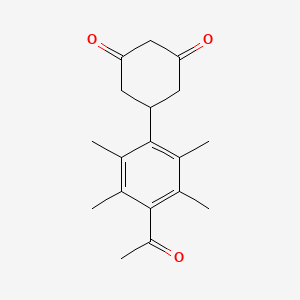
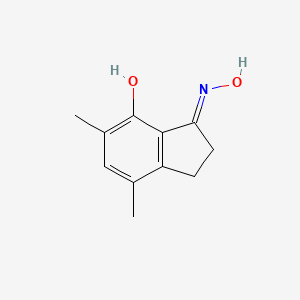

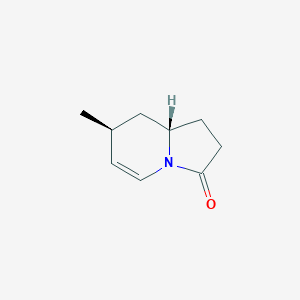


![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
